Cas no 1805034-22-3 (Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C9H7BrClF2NO2/c1-2-16-9(15)7-6(11)5(10)4(3-14-7)8(12)13/h3,8H,2H2,1H3
- InChIKey: JLYSWPVCIKATFN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(=O)OCC)=NC=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029063032-1g |
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate |
1805034-22-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
1. Book reviews
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805034-22-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805034-22-3) is a highly valuable intermediate in the realm of pharmaceutical synthesis, characterized by its unique structural and chemical properties. This compound, featuring a pyridine core substituted with bromo, chloro, and difluoromethyl groups, has garnered significant attention due to its utility in the development of novel therapeutic agents.
The structural motif of Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate makes it an attractive building block for medicinal chemists. The presence of bromo and chloro substituents on the pyridine ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential for achieving high binding affinity and selectivity in drug candidates.
Moreover, the incorporation of a difluoromethyl group into the pyridine scaffold is particularly noteworthy. Difluoromethyl groups are widely recognized for their ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets. This feature has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents. For instance, recent studies have highlighted the role of difluoromethylated compounds in enhancing the efficacy of protease inhibitors, which are crucial in treating viral infections such as HIV and hepatitis C.
In the context of drug discovery, Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate serves as a key precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in various cellular processes, making them attractive targets for therapeutic intervention. The compound's ability to undergo selective functionalization allows for the design of kinase inhibitors with high specificity and low toxicity. Notably, recent advancements in structure-based drug design have leveraged this intermediate to develop novel inhibitors targeting aberrantly activated kinases in cancer therapy.
The carboxylate ester group at the 2-position of the pyridine ring provides an additional layer of versatility. This functionality can be readily converted into other pharmacophoric elements through hydrolysis or transesterification reactions. Such transformations are instrumental in fine-tuning the pharmacological properties of drug candidates. For example, hydrolysis of the ester group can yield a free carboxylic acid moiety, which can be further modified to introduce polar or charged groups that enhance solubility and bioavailability.
Recent research has also demonstrated the utility of Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate in the synthesis of bioactive molecules with antimicrobial properties. The combination of bromo and chloro substituents on the pyridine ring imparts electrophilic character, making it susceptible to nucleophilic attack by various heterocyclic systems. This reactivity has been exploited to develop novel antibiotics targeting resistant bacterial strains. Additionally, the difluoromethyl group contributes to enhanced stability against metabolic degradation by microbial enzymes.
The compound's role in heterocyclic chemistry is equally significant. Pyridine derivatives are fundamental scaffolds in many biologically active compounds due to their ability to interact with a wide range of biological targets through hydrogen bonding and hydrophobic interactions. The presence of multiple substituents on the pyridine ring allows for fine-tuning these interactions, enabling the design of molecules with optimized pharmacokinetic profiles.
In conclusion, Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805034-22-3) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new synthetic pathways and applications, this compound is poised to remain at the forefront of drug discovery innovation.
1805034-22-3 (Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 1807939-87-2((2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol)
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 1851135-84-6(2-(3-Hydroxyazetidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one)
- 2229403-62-5(3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine)
- 2137568-54-6(7-Methyl-1-oxaspiro[4.5]decan-4-ol)
- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)
- 1261449-26-6(2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine)
- 308796-30-7(3,5-difluorobenzylzinc bromide)
- 2228947-46-2(1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine)
- 439111-26-9(5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione)




